molecular formula C14H12BrN3OS B7736902 2-[(3-bromophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile

2-[(3-bromophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7736902
M. Wt: 350.24 g/mol
InChI Key: FFDRWORPFUZCEJ-UHFFFAOYSA-N
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Description

2-[(3-bromophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the bromophenyl and methylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-bromophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(3-bromophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile exerts its effects involves interactions with specific molecular targets. The bromophenyl and methylsulfanyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile
  • 2-[(3-fluorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile
  • 2-[(3-methylphenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile

Uniqueness

The presence of the bromophenyl group in 2-[(3-bromophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile imparts unique reactivity and potential biological activity compared to its analogs with different substituents. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3OS/c1-2-12-11(7-16)13(19)18-14(17-12)20-8-9-4-3-5-10(15)6-9/h3-6H,2,8H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDRWORPFUZCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N=C(N1)SCC2=CC(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=O)N=C(N1)SCC2=CC(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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